3,3,3-Trifluoro-N-methylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO2S/c1-8-11(9,10)3-2-4(5,6)7/h8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFKSLCAPHXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877152-18-5 | |
| Record name | 3,3,3-trifluoro-N-methylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide typically involves the reaction of trifluoromethylpropane with methylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or halides.
Major Products Formed: The major products formed from these reactions include trifluoromethylated compounds, sulfonamides, and various derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
3,3,3-Trifluoro-N-methylpropane-1-sulfonamide is utilized as a building block in the synthesis of more complex molecules. Its trifluoromethyl and sulfonamide functionalities allow for diverse synthetic pathways and modifications.
Biology
In biological research, this compound has been investigated for its potential to develop bioactive compounds. Its unique structure suggests it may interact with specific molecular targets, including enzymes involved in metabolic processes.
Medicine
The compound is being studied as a pharmaceutical intermediate or active ingredient. Its potential applications include:
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant antitumor effects on various cancer cell lines.
- Inflammation Modulation : Research suggests that it may inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses.
Industry
In industrial applications, this compound is employed in the production of advanced materials with specific properties. These include high thermal stability and unique electronic characteristics beneficial for developing new technologies.
In Vitro Studies
In vitro assays have demonstrated the biological activity of this compound. For example:
- NLRP3 Inflammasome Inhibition : Related compounds have shown varying potencies in inhibiting the NLRP3 inflammasome. The sulfonamide moiety is critical for maintaining this inhibitory activity.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Compound D | 0.91 | Highly selective NLRP3 inhibitor |
| Compound 13 | Not specified | Exhibited cytotoxicity at higher concentrations |
Case Studies
Several case studies highlight the applications of this compound:
- Antitumor Activity Study : A study evaluated the antitumor effects of related compounds on HT-1080 cells using the WST-8 assay. Results indicated significant cytotoxicity at specific concentrations.
- Inflammation Research : Investigations into the inhibition of the NLRP3 inflammasome by structurally similar compounds revealed their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (Compound 4)
- Structure: Features a 4,4,4-trifluorobutane chain instead of propane and a substituted phenoxy group.
- Properties: Molecular Formula: C₁₇H₁₄F₆N₂O₃S Melting Point: 96–97°C Synthesis: Prepared via sulfonylation of a phenoxy-aniline intermediate, yielding a crystalline solid with moderate solubility in organic solvents .
- Key Difference : The extended fluorinated chain and aromatic substitution enhance π-π stacking interactions, making it suitable for targeting hydrophobic binding pockets in enzyme inhibitors.
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide
- Structure: Contains a phenoxy group linked to the propane-sulfonamide backbone.
- Properties: Molecular Formula: C₁₀H₁₂F₃NO₃S SMILES: NS(=O)(=O)CCCOc1cccc(c1)C(F)(F)F Applications: Used in agrochemical research due to its balanced polarity and fluorinated aromatic system .
- Key Difference: The phenoxy group increases electron-withdrawing effects, altering reactivity compared to the simpler methyl-substituted analogue.
1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide
- Structure : Hyperfluorinated with six fluorine atoms and hydroxyethyl groups on the sulfonamide nitrogen.
- Properties: Molecular Formula: C₇H₈F₉NO₃S Applications: Functions as a surfactant or electrolyte additive due to its high fluorine content and polar hydroxyl groups .
- Key Difference : The multiple fluorinated groups and hydroxyl substituents drastically increase hydrophobicity and ionic conductivity, distinguishing it from simpler sulfonamides.
Table 1: Comparative Data for Sulfonamide Derivatives
Biological Activity
3,3,3-Trifluoro-N-methylpropane-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a trifluoromethyl group, which is known for its electron-withdrawing properties that can significantly influence the compound's biological behavior. The sulfonamide moiety is also critical as it has been associated with various pharmacological activities.
The biological activity of sulfonamides often relates to their ability to inhibit specific enzymes or pathways in microorganisms and human cells. For instance, the sulfonamide group can interact with enzymes involved in folate synthesis in bacteria, leading to antibacterial effects.
In the context of this compound, preliminary studies suggest that the trifluoromethyl group may enhance the compound's lipophilicity and stability, potentially allowing it to cross biological membranes more effectively than other similar compounds.
Cytotoxicity Studies
Cytotoxicity assays using human-derived cell lines (e.g., HepG2 liver carcinoma cells) have been employed to assess the safety profile of related compounds. For instance, derivatives with the SCF₃ group demonstrated cytotoxic effects at concentrations ranging from 15 μg/mL to 90 μg/mL . This suggests that while these compounds may possess antimicrobial properties, they also carry a risk of toxicity at therapeutic doses.
Case Studies and Research Findings
- Antitubercular Activity : In a comparative study involving various sulfonamide derivatives, compounds similar to this compound were evaluated for their activity against M. tuberculosis. The results indicated promising MIC values that warrant further investigation into this class of compounds for treating tuberculosis .
- Enzyme Inhibition : A study on related tetrahydroisoquinoline derivatives revealed that modifications in the sulfonamide structure could significantly affect their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT). This highlights the importance of structural variations in enhancing biological activity .
Data Tables
| Compound | Activity | MIC (μg/mL) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|---|
| Compound 13 | Antitubercular | 4 | HepG2 | Yes (15 μg/mL) |
| Compound 15 | Antitubercular | 4 | HepG2 | Yes (65 μg/mL) |
| Compound 21 | Antitubercular | 8 | HepG2 | Yes (14 μg/mL) |
| Compound 22 | Antitubercular | >512 | HepG2 | Yes (90 μg/mL) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide, and what key reagents are involved?
- Methodology : The synthesis typically involves reacting a methylamine derivative with a trifluoropropylsulfonyl chloride under controlled conditions. For example, analogous sulfonamide syntheses (e.g., in and ) use sulfonylating agents like chlorosulfonic acid derivatives. A two-step approach may include:
Sulfonation : Introduce the sulfonyl group using reagents such as propane-1-sulfonyl chloride.
Amidation : React with methylamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to avoid side reactions.
Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use tandem analytical techniques:
- Nuclear Magnetic Resonance (NMR) : , , and NMR to verify trifluoromethyl and sulfonamide groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]).
- Elemental Analysis : Validate stoichiometry of C, H, N, and S.
Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What are the primary applications of this compound in pharmacological research?
- Methodology : The trifluoromethyl and sulfonamide moieties suggest potential as a:
- Enzyme inhibitor : Test against serine hydrolases or proteases via fluorogenic substrate assays.
- Protein-binding probe : Use surface plasmon resonance (SPR) to measure affinity for target proteins.
Preliminary studies on analogous compounds ( ) highlight these applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry to identify optimal parameters.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track sulfonation progress.
- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate amidation.
highlights reflux conditions in ethanol/dichloromethane for similar sulfonamides .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Meta-analysis : Compare IC values from enzyme inhibition (e.g., fluorescence-based) vs. cellular assays (e.g., cytotoxicity).
- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in buffer systems.
- Proteomic profiling : Identify off-target interactions via affinity purification-mass spectrometry (AP-MS).
Contradictions in fluorinated sulfonamides () often stem from solubility or assay interference .
Q. What computational methods are effective for predicting the binding interactions of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide binding to carbonic anhydrase).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl) on activity using datasets from PubChem .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Methodology :
- Forced degradation studies : Expose to pH 1–13, heat (40–80°C), and UV light.
- LC-MS/MS analysis : Identify degradation products via reverse-phase C18 columns and electrospray ionization.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life.
Stability data for related sulfonamides () suggest hydrolytic susceptibility at the sulfonamide bond .
Methodological Notes
- Synthetic Challenges : The trifluoromethyl group may sterically hinder sulfonation; consider bulky solvents (e.g., tert-butanol) to improve reactivity .
- Analytical Pitfalls : NMR chemical shifts are highly solvent-dependent; always report solvent and reference standard (e.g., CFCl) .
- Biological Assays : Use low-protein binding plates to minimize adsorption of sulfonamides in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
